molecular formula C7H11NO B1485583 (3S,4R)-4-(prop-1-yn-1-yl)pyrrolidin-3-ol CAS No. 2165512-88-7

(3S,4R)-4-(prop-1-yn-1-yl)pyrrolidin-3-ol

Cat. No. B1485583
CAS RN: 2165512-88-7
M. Wt: 125.17 g/mol
InChI Key: HEXJNOUGTKXFEY-RNFRBKRXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S,4R)-4-(prop-1-yn-1-yl)pyrrolidin-3-ol, also known as 4-propynylpyrrolidin-3-ol, is a synthetic compound that has been studied for its potential applications in scientific research. It is an analogue of the naturally occurring neurotransmitter gamma-aminobutyric acid (GABA).

Scientific Research Applications

Intercalating Nucleic Acids (INAs)

One study focused on the synthesis of N-(pyren-1-ylmethyl)-(3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol, which was used to create oligodeoxynucleotides (ODN) that form intercalating nucleic acids (INA). These INAs showed varying effects on the stability of DNA and RNA duplexes, with specific modifications leading to slight destabilization of INA-DNA duplexes while strongly destabilizing INA-RNA duplexes. This research highlights the potential of using such compounds in DNA/RNA structure studies and possibly in gene therapy applications (Filichev & Pedersen, 2003).

Bi-Substrate Inhibitors of Human Purine Nucleoside Phosphorylase

Derivatives of (3S,4R)-4-(prop-1-yn-1-yl)pyrrolidin-3-ol have been synthesized and evaluated as potential inhibitors of purine nucleoside phosphorylase (PNP), a crucial enzyme in nucleotide metabolism. Two specific compounds were identified as nanomolar competitive inhibitors, demonstrating the compound's relevance in developing new treatments for diseases related to purine metabolism (Rejman et al., 2012).

Functionalized Pyrrole Derivatives

A palladium iodide-catalyzed carbonylative approach has been used to create functionalized pyrrole derivatives from N-Boc-1-amino-3-yn-2-ols, including compounds related to (3S,4R)-4-(prop-1-yn-1-yl)pyrrolidin-3-ol. This method offers a novel route to synthesizing highly functionalized pyrrole derivatives, useful in various chemical synthesis and pharmaceutical applications (Gabriele et al., 2012).

Synthesis of Enantiomerically Pure Pyrrolidin-3-ols

Another study describes asymmetric 1,3-dipolar cycloaddition reactions to produce enantiomerically pure 4-substituted pyrrolidin-3-ols, demonstrating the compound's utility as a chiral building block for synthesizing bioactive molecules. This research emphasizes the importance of (3S,4R)-4-(prop-1-yn-1-yl)pyrrolidin-3-ol in the synthesis of glycosidase inhibitors (Karlsson & Högberg, 2001).

properties

IUPAC Name

(3S,4R)-4-prop-1-ynylpyrrolidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO/c1-2-3-6-4-8-5-7(6)9/h6-9H,4-5H2,1H3/t6-,7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEXJNOUGTKXFEY-RNFRBKRXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC1CNCC1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC#C[C@@H]1CNC[C@H]1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S,4R)-4-(prop-1-yn-1-yl)pyrrolidin-3-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3S,4R)-4-(prop-1-yn-1-yl)pyrrolidin-3-ol
Reactant of Route 2
Reactant of Route 2
(3S,4R)-4-(prop-1-yn-1-yl)pyrrolidin-3-ol
Reactant of Route 3
(3S,4R)-4-(prop-1-yn-1-yl)pyrrolidin-3-ol
Reactant of Route 4
(3S,4R)-4-(prop-1-yn-1-yl)pyrrolidin-3-ol
Reactant of Route 5
(3S,4R)-4-(prop-1-yn-1-yl)pyrrolidin-3-ol
Reactant of Route 6
(3S,4R)-4-(prop-1-yn-1-yl)pyrrolidin-3-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.